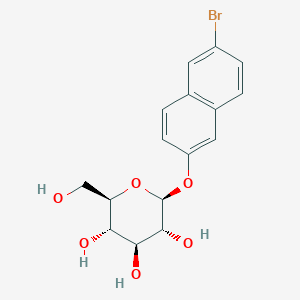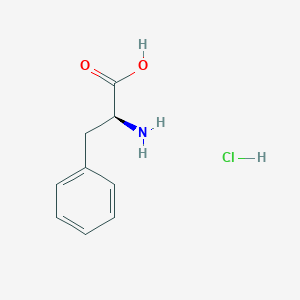
6-Bromo-2-naphthyl beta-D-glucopyranoside
Übersicht
Beschreibung
6-Bromo-2-naphthyl beta-D-glucopyranoside (6-Br-2-NBDG) is a synthetic carbohydrate analog of glucose, which is widely used in biochemical and physiological studies. 6-Br-2-NBDG has been used as a model substrate for studying the mechanisms of glucose transport and metabolism, as well as for the development of novel therapeutic agents. Due to its unique structure, 6-Br-2-NBDG has a range of applications in biomedical research and drug discovery.
Wissenschaftliche Forschungsanwendungen
Tissue and Cellular Localization
6-Bromo-2-naphthyl beta-D-glucopyranoside has been used in histochemical methods to localize beta-glycosidase activity in tissue sections. This technique is significant for identifying different beta-glycosidases present in various tissues and cell types. For example, it has been utilized in research to study the localization of amygdalin hydrolase and prunasin hydrolase in almond tissues (Sánchez-Pérez et al., 2009).
Yeast Identification
In microbiology, particularly in the study of Candida albicans, this compound has been used to measure beta-glucosidase activity. This application is crucial for yeast identification, contributing to a better understanding of yeast properties and behaviors (Polacheck et al., 1987).
Enzymatic Studies
The compound has also been employed in the enzymatic study of various tissues. For instance, it was used in assays of α-d-glucosidase activity in mammalian tissue and serum, providing insights into the enzymatic processes in different animal tissues (Goldbarg et al., 1958).
Histochemical Demonstrations
This compound has played a role in histochemical demonstrations of β-d-glucuronidase activity, particularly in identifying its distribution in normal tissues of rats. This helps in understanding the concentration and activity of enzymes in various organs (Seligman et al., 1954).
Chemical Synthesis
In the field of chemical synthesis, this compound has been used as a chiral auxiliary in asymmetric reactions, demonstrating its utility in developing stereochemically complex molecules (Chiappe et al., 1997).
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-2-naphthyl beta-D-glucopyranoside is β-glycosidases . β-glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars.
Mode of Action
This compound interacts with β-glycosidases as a substrate . The enzyme cleaves the glycosidic bond in the compound, leading to its hydrolysis .
Result of Action
The hydrolysis of this compound by β-glycosidases results in the formation of an insoluble colored product . This property makes the compound useful in assays for β-glycosidase activity, where the colored product serves as a visible marker .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-naphthyl beta-D-glucopyranoside interacts with β-glycosidases . When this compound is hydrolyzed by β-glycosidases, it forms an insoluble colored product . This property makes it useful in assays for β-glycosidase activity, such as the fast blue BB assay .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a substrate for β-glycosidases The hydrolysis of this compound can be used to monitor the activity of these enzymes in cells
Molecular Mechanism
At the molecular level, this compound is hydrolyzed by β-glycosidases, resulting in the formation of an insoluble colored product . This reaction can be used to monitor the activity of β-glycosidases in a sample.
Metabolic Pathways
This compound is involved in the metabolic pathway of β-glycosidases
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165905 | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15548-61-5 | |
| Record name | 6-Bromo-2-naphthalenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15548-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-naphthyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-Bromo-2-naphthyl beta-D-glucopyranoside not ideal for detecting β-glucosidase activity in Candida albicans?
A1: While this compound is a common substrate for detecting β-glucosidase activity, research has shown it to be a poor indicator of this enzyme's presence in Candida albicans. This is primarily because the API ZYM and YeastIdent systems, which utilize this compound, buffer the reaction at a pH of 7.5 [, ]. Studies have demonstrated that β-glucosidase in C. albicans exhibits significantly reduced activity at this pH compared to its optimal pH of 5.0 [, ]. Additionally, these systems rely on whole-cell assays, which can be influenced by variations in substrate transport efficiency across different C. albicans strains [].
Q2: What alternative substrate proved more effective in detecting β-glucosidase activity in Candida albicans, and why?
A2: Research indicates that p-nitrophenyl-beta-D-glucopyranoside (PNP-BDG) is a more suitable substrate for detecting β-glucosidase activity in Candida albicans []. This is because PNP-BDG consistently demonstrated higher enzyme activity levels in both whole-cell and cell extract assays compared to this compound []. This suggests that PNP-BDG is a more readily transported and hydrolyzed substrate for C. albicans β-glucosidase.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















